

A Guide to Cleavable Linkers in Antibody-Drug Conjugates

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This technical guide provides an in-depth exploration of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). We will delve into the core mechanisms, quantitative performance characteristics, and detailed experimental protocols relevant to the most prevalent classes of cleavable linkers used in oncology and beyond.

Introduction to Antibody-Drug Conjugates and the Role of the Linker

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule payload.[1] The linker, which covalently connects the antibody and the payload, is a crucial determinant of the ADC's success, influencing its stability, pharmacokinetics, and mechanism of action.[1][2]

Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the target cell or the tumor microenvironment.[2][3] This targeted release mechanism is essential for maximizing on-target efficacy while minimizing off-target toxicity.[3] The ability of the released payload to diffuse and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect," is a key feature of many ADCs with cleavable linkers.[4][5]



This guide will focus on the three primary classes of cleavable linkers: pH-sensitive, protease-cleavable, and redox-sensitive linkers.

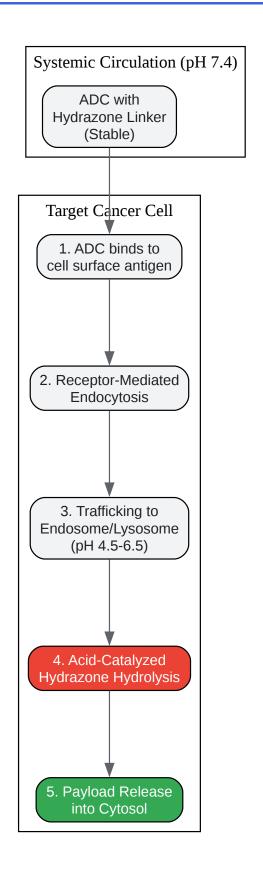
pH-Sensitive Linkers: Exploiting the Acidic Environment

pH-sensitive linkers are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (~7.4).[3][6] Hydrazones are the most common class of pH-sensitive linkers.[7]

Mechanism of Action

After an ADC binds to its target antigen on the cell surface, it is internalized via receptor-mediated endocytosis.[8] As the endosomal vesicle matures and acidifies, the lower pH catalyzes the hydrolysis of the hydrazone bond, releasing the payload into the cell.[6][7] The stability of the hydrazone linker is highly dependent on its chemical structure, with aromatic hydrazones generally exhibiting greater stability at neutral pH compared to aliphatic ones.[9]





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Figure 1. ADC internalization and pH-sensitive payload release.





Quantitative Data: pH-Dependent Stability of Hydrazone Linkers

The rate of hydrolysis of hydrazone linkers is critically dependent on pH. The table below summarizes the half-life ($t\frac{1}{2}$) of various hydrazone linkers at physiological and acidic pH, demonstrating their selective instability in acidic conditions.

Linker Type/Structure	Condition (pH)	Half-life (t½)	Reference(s)
Aromatic Hydrazone	7.4	> 24 hours (only 6% hydrolysis)	[9]
4.5	~24 hours (97% release)	[9]	
Acyl Hydrazone	7.0	> 2.0 hours	[9]
5.0	2.4 minutes	[9]	
General Hydrazone	7.0	183 hours	[9]
5.0	4.4 hours	[9]	
Acyl Hydrazone (in cell-free system)	7.0	Resistant to hydrolysis	[10]
6.0	75 hours	[10]	
5.0	4.63 hours	[10]	_
4.0	1.95 hours	[10]	
Silyl Ether Linker	Plasma	> 7 days	[11]
Carbonate Linker	Plasma	~1 day	[11]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.



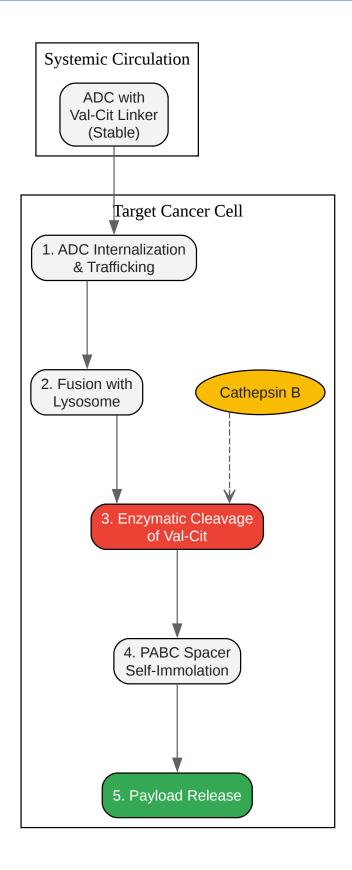
Protease-Cleavable Linkers: Utilizing Lysosomal Enzymes

Protease-cleavable linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.[3] The most widely used protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[8]

Mechanism of Action

Following internalization and trafficking to the lysosome, lysosomal proteases, primarily Cathepsin B, recognize and cleave the amide bond within the peptide linker.[8] This cleavage event often triggers a self-immolative cascade through a p-aminobenzyloxycarbonyl (PABC) spacer, which results in the traceless release of the unmodified payload.[8][12] While Val-Cit was designed for Cathepsin B, other lysosomal proteases like Cathepsin L, S, and F can also contribute to its cleavage.[8]





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Figure 2. Protease-mediated cleavage of a Val-Cit-PABC linker.



Quantitative Data: In Vivo Linker Stability

The stability of the linker in circulation is a critical determinant of an ADC's therapeutic index. [13] Premature cleavage can lead to off-target toxicity.

Linker Type	ADC Model	Animal Model	Apparent Linker Half-life	Reference(s)
Val-Cit Dipeptide	cAC10-vcMMAE	Cynomolgus Monkey	~230 hours (9.6 days)	[13]
Disulfide	h1F6-SPDB- DM4	Cynomolgus Monkey	~144 hours (6.0 days)	[13]
Val-Cit Dipeptide	Trastuzumab-vc- MMAE	Mouse	Unstable (cleaved by Ces1C)	[12][14]
Sulfatase- cleavable	N/A	Mouse	High stability (> 7 days)	[14]

Note: The Val-Cit linker shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, a factor not present in humans, highlighting the importance of species selection in preclinical studies.[12][14]

Redox-Sensitive Linkers: Leveraging the Intracellular Reducing Environment

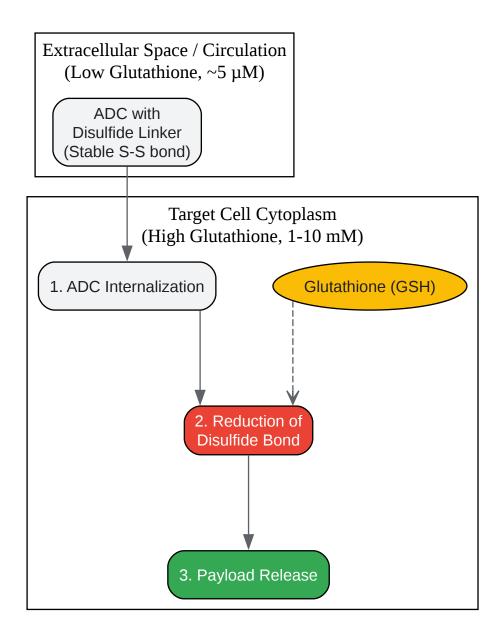
Redox-sensitive linkers are designed to be cleaved in the highly reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (GSH) than the extracellular space.[3] These linkers typically contain a disulfide bond.[15]

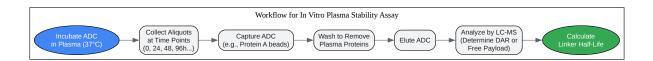
Mechanism of Action

The concentration of glutathione is approximately 1,000-fold higher in the cytoplasm (1-10 mM) compared to the blood plasma (\sim 5 μ M).[15][16] After the ADC is internalized, the high intracellular GSH concentration reduces the disulfide bond in the linker, cleaving it and releasing the payload.[16] To enhance stability in circulation and prevent premature cleavage,



steric hindrance is often introduced near the disulfide bond, for example, by adding methyl groups.[16][17]





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